

A Comprehensive Spectroscopic Guide to Pyridine-4-aldoxime for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Pyridine-4-aldoxime**

Cat. No.: **B7857832**

[Get Quote](#)

This guide provides an in-depth analysis of the spectroscopic data for **Pyridine-4-aldoxime** (CAS 696-54-8), a crucial molecule in medicinal chemistry and organic synthesis.^{[1][2]} As a reactivator of acetylcholinesterase inhibited by organophosphates, its structural confirmation is paramount.^[2] This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles to ensure robust characterization for drug development and research professionals.

Molecular Structure and Spectroscopic Implications

Pyridine-4-aldoxime possesses a distinct structure that directly influences its spectroscopic fingerprint. The molecule consists of a pyridine ring substituted at the 4-position with an aldoxime functional group (-CH=N-OH). The key features to consider are:

- **Aromatic Pyridine Ring:** The electron-withdrawing nitrogen atom and the aromatic system create a distinct electronic environment, leading to characteristic signals in NMR and IR spectroscopy.
- **Aldoxime Group:** The C=N double bond and the hydroxyl (-OH) group give rise to specific, identifiable signals. The presence of E/Z isomerism around the C=N bond can also influence the spectra, although the E isomer is generally more stable and prevalent.^[1]
- **Protons:** The molecule has five protons in unique chemical environments: two pairs of equivalent protons on the pyridine ring, one proton on the aldoxime carbon, and one hydroxyl proton.

To facilitate the discussion of NMR data, the following diagram illustrates the numbering convention used for proton and carbon assignments.

Caption: Molecular structure of **Pyridine-4-aldoxime** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For **Pyridine-4-aldoxime**, both ^1H and ^{13}C NMR provide unambiguous evidence of its structure.

The ^1H NMR spectrum reveals five distinct signals. The chemical shifts are highly dependent on the solvent used; DMSO-d₆ is a common choice due to its ability to dissolve the compound and show the labile OH proton.[3]

Data Summary in DMSO-d₆:

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Causality of Chemical Shift
H-10 (-OH)	-12.45	Singlet (broad)	1H	The hydroxyl proton is highly deshielded due to its attachment to electronegative oxygen and potential hydrogen bonding.
H-2, H-6	-8.83	Doublet	2H	These protons are ortho to the ring nitrogen, which is strongly electron-withdrawing, causing significant deshielding.
H-7 (-CH=N)	-8.40	Singlet	1H	The proton on the C=N double bond is in an electron-poor environment, shifting it downfield.

| H-3, H-5 | ~7.75 | Doublet | 2H | These protons are meta to the ring nitrogen and experience less deshielding compared to H-2 and H-6. |

Note: Data sourced from ChemicalBook, acquired at 300 MHz in DMSO.[\[3\]](#) Precise chemical shifts and coupling constants can vary slightly based on solvent, concentration, and instrument

frequency.

Expert Interpretation: The downfield shift of the pyridine protons (H-2,6 and H-3,5) compared to benzene (~7.3 ppm) is a classic indicator of the heteroaromatic system. The protons at the 2 and 6 positions are most affected by the inductive effect of the adjacent nitrogen atom. The broad singlet for the oxime proton (H-10) is characteristic and its chemical shift is highly sensitive to solvent and temperature. The sharp singlet for the imine proton (H-7) confirms the aldoxime structure.

The ^{13}C NMR spectrum complements the ^1H NMR data by providing information about the carbon skeleton.

Data Summary:

Signal Assignment	Chemical Shift (δ , ppm)	Causality of Chemical Shift
C-2, C-6	~150.5	The carbons adjacent to the ring nitrogen are significantly deshielded.
C-7 (CH=N)	~148.0	The imine carbon is in a deshielded environment due to the double bond to nitrogen.
C-4	~140.0	The substituted carbon of the pyridine ring.

| C-3, C-5 | ~120.5 | These carbons are shielded relative to C-2 and C-6. |

Note: Representative data; exact shifts may vary. Sourced from various chemical databases which reference primary data from suppliers like Aldrich Chemical Company, Inc.[\[1\]](#)[\[4\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key IR Absorptions:

Frequency Range (cm ⁻¹)	Intensity	Assignment	Vibrational Mode
3400 - 3100	Strong, Broad	O-H	Stretching (Hydrogen-bonded)
~3050	Medium	Aromatic C-H	Stretching
~1650	Medium-Strong	C=N (oxime)	Stretching
1600 - 1450	Medium-Strong	C=C, C=N (ring)	Aromatic Ring Stretching

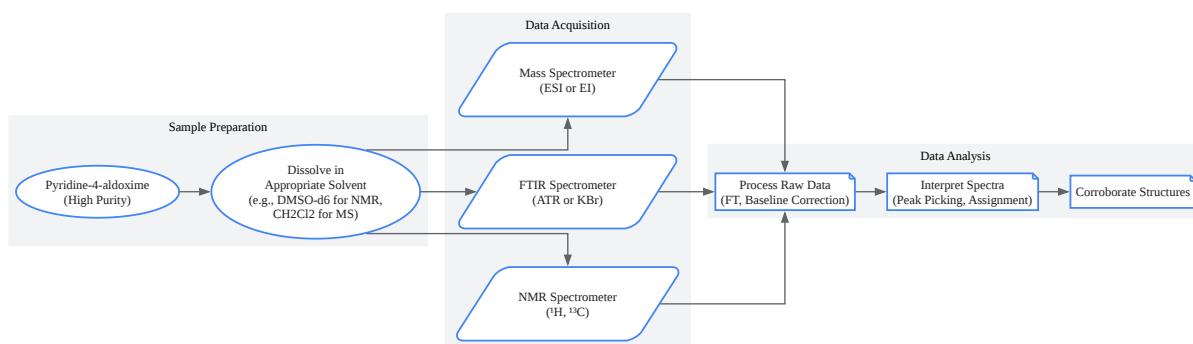
| ~990 | Strong | N-O | Stretching |

Expert Interpretation: The most prominent feature in the IR spectrum is the broad, strong absorption band in the 3400-3100 cm⁻¹ region, which is definitive for the hydrogen-bonded O-H group of the oxime. The presence of sharp peaks around 1600-1450 cm⁻¹ confirms the aromatic pyridine ring. The C=N stretching of the oxime group is also a key diagnostic peak, typically appearing around 1650 cm⁻¹. The strong N-O stretch further corroborates the oxime functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Pyridine-4-aldoxime**, the molecular formula is C₆H₆N₂O, with a molecular weight of 122.12 g/mol .[\[1\]](#)[\[3\]](#)[\[5\]](#)

Expected Mass Spectrum Data:


- Molecular Ion (M⁺): A prominent peak at m/z = 122, corresponding to the intact molecule.[\[3\]](#)
- Key Fragments:
 - [M-OH]⁺ (m/z = 105): Loss of the hydroxyl radical is a common fragmentation pathway for oximes.
 - [M-H₂O]⁺ (m/z = 104): Loss of water can also occur.

- Pyridine-related fragments: Peaks corresponding to the pyridyl cation or related structures.

Expert Interpretation: The observation of the molecular ion peak at m/z 122 confirms the molecular weight of the compound.[3] The fragmentation pattern, particularly the loss of a hydroxyl group (17 Da), provides strong evidence for the aldoxime structure. PubChem lists predicted collision cross-section data for various adducts, such as $[M+H]^+$ at m/z 123.05529, which is essential for advanced mass spectrometry techniques like ion mobility-mass spectrometry.[6]

Standard Experimental Protocols

To ensure data integrity and reproducibility, the following standard operating procedures are recommended.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic characterization.

- Sample Preparation: Accurately weigh ~5-10 mg of **Pyridine-4-aldoxime** and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Setup: Use a spectrometer operating at a field strength of 300 MHz or higher. Tune and shim the instrument to ensure optimal resolution and lineshape.
- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
- Instrument Setup: Perform a background scan on the clean Attenuated Total Reflectance (ATR) crystal.
- Sample Application: Place a small amount of the solid **Pyridine-4-aldoxime** sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the anvil and collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
- Data Processing: Perform an ATR correction if necessary and present the data in terms of transmittance or absorbance.
- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

- **Instrument Setup:** Use an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight). Optimize source parameters (e.g., capillary voltage, gas flow) for the compound.
- **Data Acquisition:** Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode to observe the $[M+H]^+$ ion.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Pyridinealdoxime | C₆H₆N₂O | CID 135460230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Pyridinealdoxime | 696-54-8 [chemicalbook.com]
- 3. 4-Pyridinealdoxime(696-54-8) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Pyridinealdoxime, CAS No. 696-54-8 - iChemical [ichemical.com]
- 5. chemscene.com [chemscene.com]
- 6. PubChemLite - Pyridine-4-aldoxime (C₆H₆N₂O) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to Pyridine-4-aldoxime for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7857832#spectroscopic-data-of-pyridine-4-aldoxime-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com